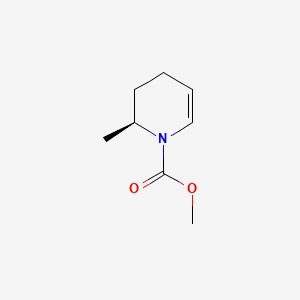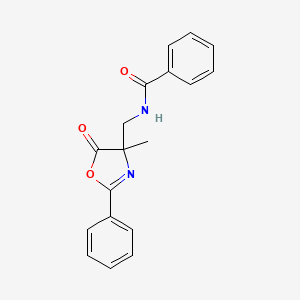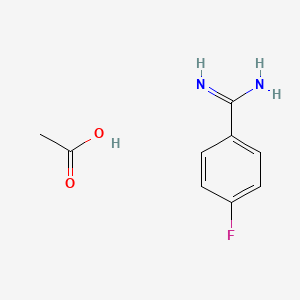
4-Fluorobenzamidine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorobenzamidine acetate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of benzamidine, which is a well-known inhibitor of serine proteases. The molecular formula of this compound is C9H11FN2O2, and it has a molecular weight of 198.2 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzamidine acetate typically involves the reaction of 4-fluorobenzonitrile with ammonia to form 4-fluorobenzamidine. This intermediate is then reacted with acetic acid to yield this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
化学反应分析
Types of Reactions: 4-Fluorobenzamidine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzamide, while reduction may produce fluorobenzylamine .
科学研究应用
4-Fluorobenzamidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting protease-related diseases.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用机制
The mechanism of action of 4-Fluorobenzamidine acetate involves its interaction with serine proteases. It binds to the active site of the enzyme, inhibiting its activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the substrate from accessing the active site . The molecular targets include enzymes such as trypsin and chymotrypsin, which play crucial roles in various biological processes .
相似化合物的比较
4-Fluorobenzamide: Similar in structure but lacks the amidine group.
4-Fluorobenzylamine: Contains an amine group instead of an amidine group.
Benzamidine: The parent compound without the fluorine substitution.
Uniqueness: 4-Fluorobenzamidine acetate is unique due to the presence of both the fluorine atom and the amidine group, which confer specific chemical properties and biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the amidine group is crucial for its inhibitory activity against serine proteases .
属性
IUPAC Name |
acetic acid;4-fluorobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXKZUHNNBVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1C(=N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
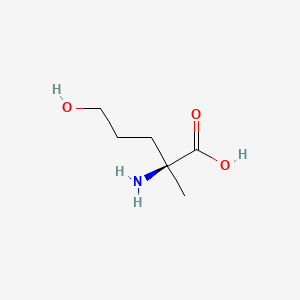
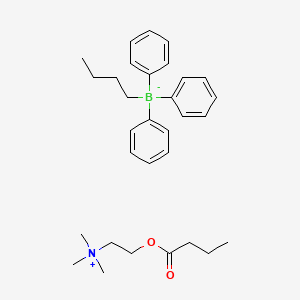

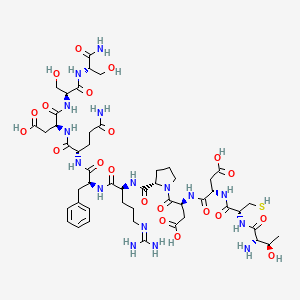
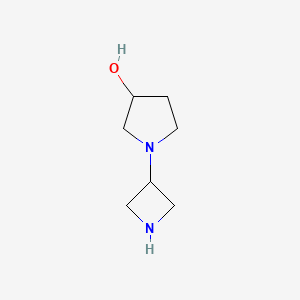
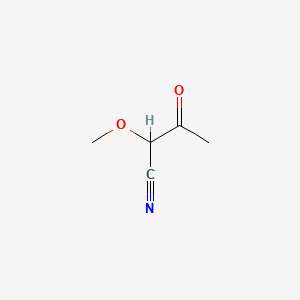
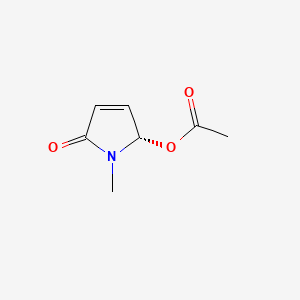
![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)
![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)
![2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate](/img/structure/B575981.png)
![(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-](/img/structure/B575987.png)
